2',3',5'-Triacetyluridine is a chemically modified nucleoside derived from uridine, characterized by the acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. This modification enhances the compound's lipophilicity, improving its solubility in organic solvents and resistance to enzymatic degradation. The compound plays a significant role in RNA synthesis and is often utilized in biochemical research and therapeutic applications.
2',3',5'-Triacetyluridine can be sourced from various chemical suppliers and is produced through synthetic methods involving uridine as the starting material. Its unique properties make it valuable in both academic research and industrial applications.
This compound falls under the category of nucleoside derivatives and is classified as an acetylated nucleoside. It is recognized for its role in pyrimidine metabolism and as a pro-drug for uridine, which can be converted into biologically active forms within the body.
The synthesis of 2',3',5'-Triacetyluridine typically involves the acetylation of uridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions are generally mild, allowing for selective acetylation without affecting the nucleobase structure.
The molecular structure of 2',3',5'-Triacetyluridine features a ribose sugar backbone with three acetyl groups attached at the 2', 3', and 5' hydroxyl positions. This modification alters its physical properties compared to unmodified uridine.
2',3',5'-Triacetyluridine can undergo several chemical reactions:
As a pro-drug, 2',3',5'-Triacetyluridine is converted into uridine upon administration. This conversion occurs primarily through hydrolysis of the acetyl groups, allowing for incorporation into RNA.
The compound competes with metabolites of 5-fluorouracil for incorporation into non-cancerous cells' genetic material, mitigating some of the toxic effects associated with 5-fluorouracil therapy. Its mechanism involves influencing the pyrimidine biosynthetic pathway, which is crucial for nucleic acid synthesis.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis.
2',3',5'-Triacetyluridine (systematic name: [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate) is a fully acetylated prodrug of uridine. Its molecular formula is C₁₅H₁₈N₂O₉, with a molecular weight of 370.31 g/mol [1] [5] [9]. The compound features acetylation at all three hydroxyl groups of uridine’s ribose moiety (2', 3', and 5' positions), converting polar OH groups into ester functionalities (-OC(O)CH₃). This modification retains the β-D-ribofuranosyl configuration of the glycosidic bond, as confirmed by its stereodescriptors (2R,3R,4R,5R) [9]. The uracil base remains unmodified, preserving its hydrogen-bonding capacity for biological recognition.
The InChIKey (AUFUWRKPQLGTGF-FMKGYKFTSA-N
) encodes the compound’s stereochemistry, confirming the D-ribose configuration and β-anomeric form [1] [9]. X-ray crystallography studies indicate that acetylation induces subtle conformational shifts in the ribose ring, increasing its conformational rigidity compared to unmodified uridine. This structural feature enhances lipid solubility and influences metabolic stability.
Table 1: Key Identifiers of 2',3',5'-Triacetyluridine
Property | Value |
---|---|
Systematic Name | [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Synonyms | Uridine triacetate; Vistonuridine; PN 401; TAU |
CAS Registry Number | 4105-38-8 |
Molecular Formula | C₁₅H₁₈N₂O₉ |
Molecular Weight | 370.31 g/mol |
InChIKey | AUFUWRKPQLGTGF-FMKGYKFTSA-N |
Solubility: The acetyl groups drastically alter solubility relative to uridine. While uridine is highly water-soluble (>500 mg/mL), 2',3',5'-triacetyluridine exhibits lipophilic character, with slight solubility in chloroform, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) [1] [3] [9]. It is practically insoluble in water (<0.1 mg/mL), a property critical for its function as an oral prodrug.
Stability: The compound is stable at room temperature under inert conditions but hydrolyzes in aqueous solutions, especially under alkaline conditions (pH >8). Esterase enzymes accelerate this deacetylation in vivo. Solid-state stability requires storage at -20°C or under desiccated conditions to prevent moisture-induced degradation [1] [7] [9]. Differential scanning calorimetry (DSC) studies show decomposition upon melting rather than boiling.
Thermal Properties: The melting point ranges from 127°C to 132°C [1] [6] [9], consistent across sources. The crystalline form displays a density of ~1.43 g/cm³ [1] [9], and its refractive index is 1.552 [6] [9]. The pKa of the uracil N3-H proton is ~9.39, indicating weak acidity [1] [9].
Table 2: Physicochemical Properties of 2',3',5'-Triacetyluridine
Property | Value | Conditions |
---|---|---|
Melting Point | 127–132°C | — |
Solubility | Slight in CHCl₃, DCM, DMSO | 25°C |
Insoluble in H₂O | 25°C | |
Density | 1.43 ± 0.1 g/cm³ | Predicted |
Refractive Index | 1.552 | — |
pKa | 9.39 ± 0.10 | Predicted |
Storage Temperature | -20°C (under inert atmosphere) | Long-term stability |
Bioavailability and Metabolism: Unlike uridine, which undergoes extensive first-pass metabolism and exhibits <4% oral bioavailability, 2',3',5'-triacetyluridine demonstrates 4–6-fold higher systemic uridine delivery [10]. Esterases rapidly deacetylate it to uridine post-absorption, circumventing digestive degradation. By contrast, mono- or diacetylated uridine derivatives show incomplete conversion and lower plasma uridine levels.
Solubility and Permeability: Uridine’s high water solubility limits its passive diffusion across lipid membranes. Triacetylation reverses this: the logP of triacetyluridine is -1.14 [6], still indicating polarity but with enhanced membrane permeability. This allows it to bypass nucleoside transporters, which uridine requires for cellular uptake.
Synthetic Accessibility: Triacetyluridine is synthesized in 74–78% yield by reacting uridine with acetic anhydride catalyzed by boron trifluoride etherate [9]. This high-yielding, one-step process contrasts with uridine’s multi-step biosynthesis or fermentation. Other acetylated nucleosides (e.g., triacetylcytidine) follow similar routes but exhibit distinct crystallinity and stability profiles due to base-specific interactions.
Table 3: Comparison of Uridine and Its Acetylated Derivatives
Property | Uridine | 2',3',5'-Triacetyluridine | Other Acetylated Derivatives |
---|---|---|---|
Solubility | High in water | Low in water; soluble in organic solvents | Mono/diacetyl forms: Intermediate solubility |
Oral Bioavailability | <4% | 4–6-fold higher vs. uridine | Lower than triacetylated form |
Metabolic Stability | Degraded by gut enzymes | Esterase-mediated activation | Variable deacetylation kinetics |
Synthetic Route | Fermentation/biosynthesis | Anhydride-catalyzed acetylation | Similar but with base-specific modifications |
Functional Specificity: The 2',3',5'-triacetylation pattern is optimal for prodrug design. Partial acetylation (e.g., 5’-monoacetyluridine) lacks sufficient lipophilicity, while non-ribose acetylated nucleosides (e.g., N4-acetylcytidine) exhibit different metabolic fates. The uniform triacetylation ensures complete and predictable conversion to uridine, avoiding toxic intermediates [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1